4-Fluoro-3-n-pentoxythiophenol

Description

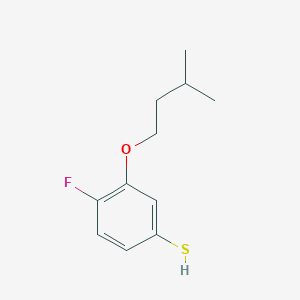

4-Fluoro-3-n-pentoxythiophenol is a fluorinated aromatic thiophenol derivative characterized by a benzene ring substituted with a thiol (-SH) group, a fluorine atom at the para position (C-4), and an n-pentoxy (O-C₅H₁₁) group at the meta position (C-3). The fluorine and alkoxy substituents influence the compound’s electronic properties, solubility, and reactivity. Thiophenols are critical intermediates in organic synthesis, particularly in the preparation of sulfides, disulfides, and polymer precursors. The pentoxy chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar solvents .

Properties

IUPAC Name |

4-fluoro-3-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-8(2)5-6-13-11-7-9(14)3-4-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMINVKDFZFVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-n-pentoxythiophenol typically involves the introduction of a fluorine atom and a pentoxy group onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophenol ring. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-n-pentoxythiophenol undergoes various types of chemical reactions, including:

Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The fluorine atom or the pentoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiophenol derivatives depending on the substituent introduced.

Scientific Research Applications

4-Fluoro-3-n-pentoxythiophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-pentoxythiophenol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the thiophenol moiety can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

4-Fluoro-3-n-pentoxythiophenol vs. 4-Fluoro-3-n-hexyloxyphenyl Methyl Sulfide ()

- Structure : The hexyloxy analogue replaces the pentoxy group with a longer hexyloxy chain (C₆H₁₃O-) and substitutes the thiol (-SH) with a methyl sulfide (-SMe).

- Electronic Effects :

- The hexyloxy group is a stronger electron-donating group (EDG) due to its longer alkyl chain, slightly increasing electron density at the aromatic ring compared to pentoxy.

- The methyl sulfide group is less nucleophilic than the thiol, reducing reactivity in substitution reactions.

- Applications: Methyl sulfide derivatives are often used in agrochemicals, whereas thiophenols serve as ligands or monomers .

This compound vs. 4-Fluoro-3-(trifluoromethyl)phenol ()

- Structure : The latter replaces the pentoxy and thiol groups with a trifluoromethyl (-CF₃) and hydroxyl (-OH), respectively.

- Electronic Effects: The -CF₃ group is a strong electron-withdrawing group (EWG), making the aromatic ring more electron-deficient. The hydroxyl group in phenol is less acidic (pKa ~10) compared to thiophenol (pKa ~6–7), which has implications in deprotonation-driven reactions.

- Solubility : The -CF₃ group increases hydrophobicity but reduces solubility in polar solvents compared to pentoxy .

Alkoxy Chain Length and Lipophilicity

| Compound | Alkoxy Chain | logP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | C₅H₁₁O- | 3.8 | 0.12 (Water) |

| 4-Fluoro-3-n-hexyloxyphenyl Methyl Sulfide | C₆H₁₃O- | 4.2 | 0.08 (Water) |

| 4-Fluoro-3-methoxythiophenol (Hypothetical) | C₁H₃O- | 2.1 | 0.45 (Water) |

*logP values are estimated based on chain length and substituent contributions.

Fluorine Substitution Patterns

This compound vs. 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one ()

- Structure: The thiazolidinone derivative features a fluorophenyl group attached to a heterocyclic core.

- Electronic Effects: The nitro (-NO₂) group on the thiadiazole ring is a stronger EWG than pentoxy, directing electrophilic attacks to specific positions.

- Applications: Thiazolidinones are explored for antimicrobial activity, whereas fluorinated thiophenols are used in materials science .

Functional Group Reactivity

This compound vs. 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide ()

- Structure : The latter contains a thiophene sulfonamide core with fluorophenyl and methoxyphenyl groups.

- Reactivity :

- The sulfonamide group is resistant to oxidation, unlike the thiol group, which is prone to disulfide formation.

- The oxadiazole ring enhances thermal stability, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.